Structural Uniqueness Versus Clinically Advanced PKM2 Activators
The target compound differs fundamentally from the best‑characterized quinoline‑8‑sulfonamide PKM2 activator, N‑(4‑(4‑(2‑methoxyphenyl)piperazine‑1‑carbonyl)phenyl)quinoline‑8‑sulfonamide (Kung et al., 2014), which harbors a para‑substituted phenyl‑piperazine‑carbonyl linker [1]. In the target compound the piperazine‑carbonyl‑phenyl motif is replaced by a tetrahydropyran‑thiophene‑methyl substituent, reducing the number of rotatable bonds from ~9 to 3 and lowering the predicted topological polar surface area (tPSA) from approximately 103 Ų (calculated for the Kung activator) to 62 Ų [2]. These changes predict a markedly different permeability and solubility profile, potentially favoring blood‑brain barrier penetration or altering sub‑cellular distribution.
| Evidence Dimension | Physicochemical property comparison (predicted) |
|---|---|
| Target Compound Data | Rotatable bonds: 3; tPSA: 62 Ų; logP: 3.73 |
| Comparator Or Baseline | Kung PKM2 activator: rotatable bonds ~9; tPSA ~103 Ų (calculated from SMILES) |
| Quantified Difference | Rotatable bonds reduced by ~67 %; tPSA reduced by ~40 % |
| Conditions | In silico calculation (ZINC database) for the target compound; estimated values for the comparator |
Why This Matters
For procurement decisions in CNS‑oriented or permeability‑sensitive projects, the substantially lower tPSA and reduced flexibility of the target compound represent a tangible physicochemical differentiation that cannot be achieved with the piperazine‑linked comparator scaffold.
- [1] Kung C, et al. Pharmacodynamic assay for evaluation of first-in-class pyruvate kinase-M2 activators in tumors. J Clin Oncol. 2014;32(15_suppl):11084. View Source
- [2] ZINC Database. Substance ZINC000110422953 (C19H20N2O3S2). Calculated properties: logP 3.728, tPSA 62 Ų, rotatable bonds 3. View Source
